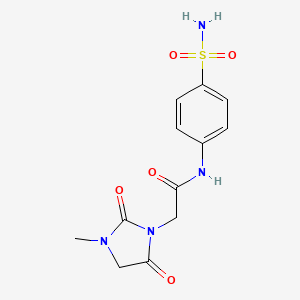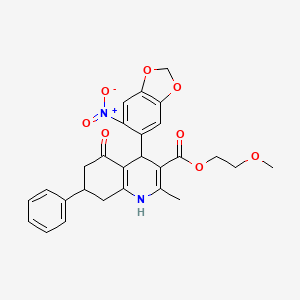
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is then introduced via a sulfonation reaction, followed by the acetamide linkage formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic reagents can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Aplicaciones Científicas De Investigación
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a sulfonamide group.
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide: Features a methyl group in place of the sulfonamide group.
Uniqueness
What sets 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide apart is its combination of the imidazolidinone ring and the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N4O5S |
|---|---|
Peso molecular |
326.33 g/mol |
Nombre IUPAC |
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C12H14N4O5S/c1-15-7-11(18)16(12(15)19)6-10(17)14-8-2-4-9(5-3-8)22(13,20)21/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,20,21) |
Clave InChI |
YOCHGDTVFDWISP-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491900.png)
![7-Amino-5-[4-(benzyloxy)phenyl]-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12491901.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491915.png)
![ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12491921.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-propylacetamide](/img/structure/B12491927.png)
![4-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491932.png)
![2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12491935.png)
![N-[(3-methyl-2-thienyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12491953.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12491976.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491979.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide](/img/structure/B12491988.png)


